molecular formula C12H20N2O2 B14894859 n-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide

n-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide

Cat. No.: B14894859
M. Wt: 224.30 g/mol
InChI Key: HUWYOPRNYSBAGG-UHFFFAOYSA-N
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Description

N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentanecarboxamide backbone with a cyclopropylamino and oxopropyl substituent, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanecarboxylic acid with cyclopropylamine to form the corresponding amide. This intermediate is then reacted with an appropriate oxopropylating agent under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted amides, and various oxidized forms of the original compound.

Scientific Research Applications

N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may facilitate binding to active sites, while the oxopropyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxamide: A simpler analog without the cyclopropylamino and oxopropyl groups.

    N-(3-nitrophenyl)cyclopentanecarboxamide: Contains a nitrophenyl group instead of the cyclopropylamino group.

    N-(3-cyanophenyl)cyclopentanecarboxamide: Features a cyanophenyl group in place of the cyclopropylamino group.

Uniqueness

N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of the cyclopropylamino and oxopropyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-[3-(cyclopropylamino)-3-oxopropyl]cyclopentanecarboxamide

InChI

InChI=1S/C12H20N2O2/c15-11(14-10-5-6-10)7-8-13-12(16)9-3-1-2-4-9/h9-10H,1-8H2,(H,13,16)(H,14,15)

InChI Key

HUWYOPRNYSBAGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NCCC(=O)NC2CC2

Origin of Product

United States

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